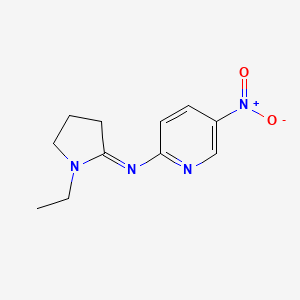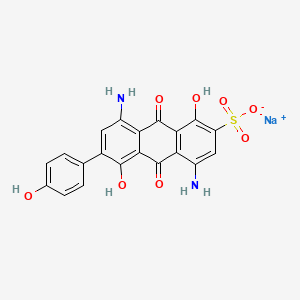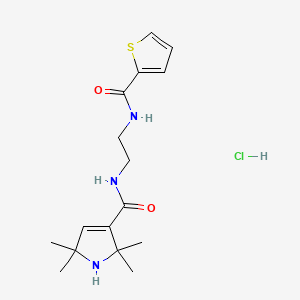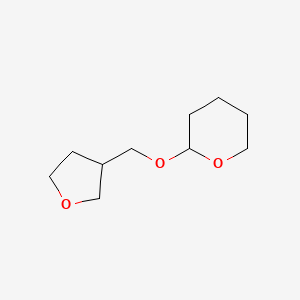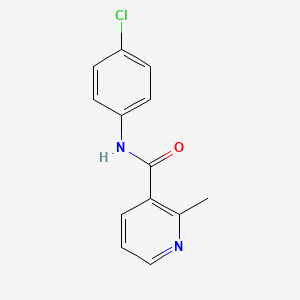
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- is an organic compound with the molecular formula C12H9ClN2O It is a derivative of pyridinecarboxamide, where the amide nitrogen is substituted with a 4-chlorophenyl group and the 2-position of the pyridine ring is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then methylated at the 2-position of the pyridine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- can be achieved through a similar synthetic route but optimized for larger quantities. This may involve the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxamide, N-(4-chlorophenyl)-: Lacks the methyl group at the 2-position of the pyridine ring.
3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl-: Substitutes the chlorine atom with a bromine atom.
3-Pyridinecarboxamide, N-(4-methylphenyl)-2-methyl-: Substitutes the chlorine atom with a methyl group.
Uniqueness
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the methyl group at the 2-position of the pyridine ring can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Propriétés
Numéro CAS |
93287-09-3 |
|---|---|
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17) |
Clé InChI |
YJNHDQGKCZFJER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





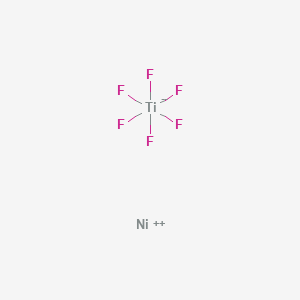
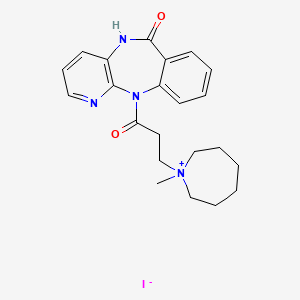
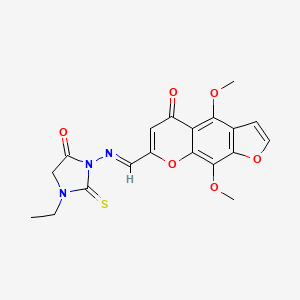
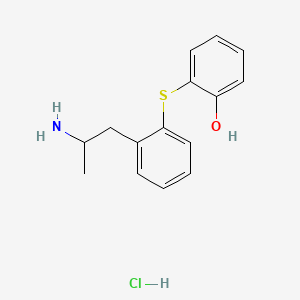
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
